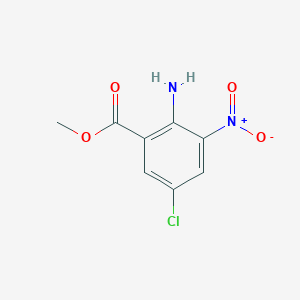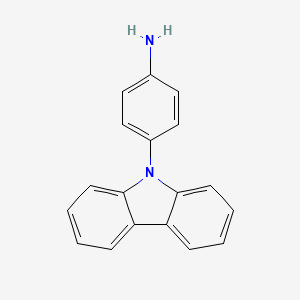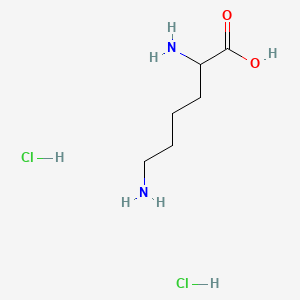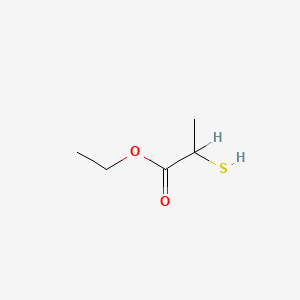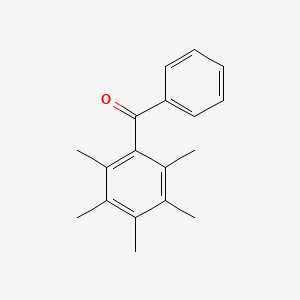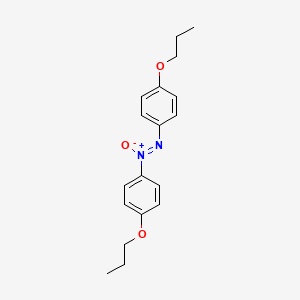
Diazene, bis(4-propoxyphenyl)-, 1-oxide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Novel Energetic Materials
Research on polynitro azoxypyrazole-based energetic compounds, similar in structure to diazene derivatives, has led to the development of compounds with high thermal stability and moderate to high detonation performance, enriching the domain of energetic materials (Yang et al., 2021).
Coordination Polymers
The coordination chemistry involving bidentate Schiff-base ligands, akin to diazene compounds, has facilitated the creation of new coordination polymers with unique structural features and potential applications in catalysis and materials science (Dong et al., 2000).
Catalysts for Olefin Epoxidation
Manganese(III) complexes of bisphenolate ligands, which are structurally related to diazene derivatives, have been investigated as catalysts for olefin epoxidation, demonstrating the importance of ligand Lewis basicity on catalytic activity and selectivity (Sankaralingam & Palaniandavar, 2014).
Supramolecular Structures
Self-assembly of pentaphenol adducts with diaza compounds has been utilized to form complex supramolecular structures, showcasing the role of hydrogen bonding in the organization of these materials (Jayaraman, Balasubramaniam, & Valiyaveettil, 2006).
Nickel Complexes for Reductive Catalysis
Neutral bis(diaza-1,3-butadiene)nickel complexes and their monocations have been studied for their molecular and electronic structures, contributing insights into reductive catalysis and organometallic chemistry (Muresan, Weyhermüller, & Wieghardt, 2007).
Flame Retardancy in Polymers
An innovative multifunctional radical generator, based on a diazene derivative, has been shown to provide flame retardancy and self-extinguishing properties to polypropylene, demonstrating the application of diazene compounds in enhancing polymer safety (Aubert et al., 2011).
Propiedades
IUPAC Name |
oxido-(4-propoxyphenyl)-(4-propoxyphenyl)iminoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-13-22-17-9-5-15(6-10-17)19-20(21)16-7-11-18(12-8-16)23-14-4-2/h5-12H,3-4,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZFKJUPVCUDMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazene, bis(4-propoxyphenyl)-, 1-oxide | |
CAS RN |
23315-55-1 | |
| Record name | Diazene, 1,2-bis(4-propoxyphenyl)-, 1-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



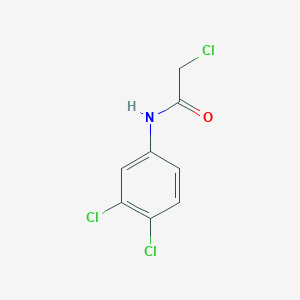

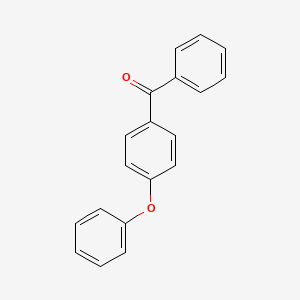
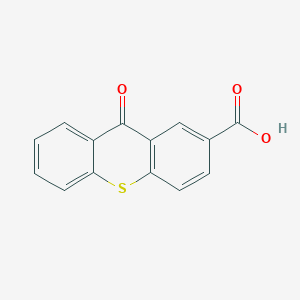
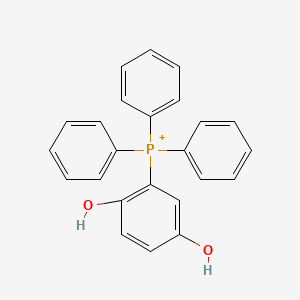
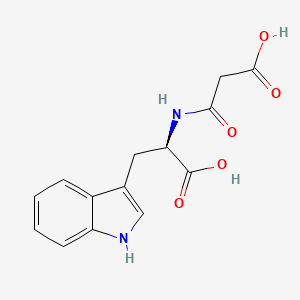
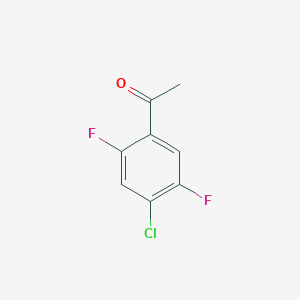
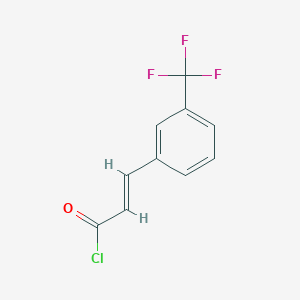
![1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene](/img/structure/B1583571.png)
